Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and an ethyl ester group attached to a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and pain pathways.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to modulate cellular responses.
Altering Gene Expression: Influencing the expression of genes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Ethyl 2-(2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a fluorophenyl group and an ethyl ester group but differs in its core structure and biological activity.
2-Fluorophenylacetic acid: A simpler compound with a fluorophenyl group, used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C17H13FO4 |
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Molecular Weight |
300.28 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H13FO4/c1-2-21-17(20)15-12-9-10(19)7-8-14(12)22-16(15)11-5-3-4-6-13(11)18/h3-9,19H,2H2,1H3 |
InChI Key |
LTHMPBNZDUBEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3F |
Origin of Product |
United States |
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